molecular formula C11H13ClF3NO B2542310 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride CAS No. 1185140-30-0

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride

Cat. No.: B2542310
CAS No.: 1185140-30-0
M. Wt: 267.68
InChI Key: YTALLAXLMULWNC-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride is a versatile chemical compound with the molecular formula C11H13ClF3NO. It is known for its unique properties and is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring, forming a hydrochloride salt.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can act as a ligand, binding to metal ions or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10;/h1-4,10,15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTALLAXLMULWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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